molecular formula C14H22N2O4 B14113541 1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate

1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate

Cat. No.: B14113541
M. Wt: 282.34 g/mol
InChI Key: XHCWXQGCQPKOKQ-UHFFFAOYSA-M
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Description

1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate is a complex organic compound that features a unique structure with imidazolium and tetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate typically involves the reaction of imidazole with tetrahydrofuran derivatives under specific conditions. One common method includes the use of tetrahydrofuran-2-yl acetate and imidazole in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature with continuous stirring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazolium moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to cellular receptors or enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate is unique due to its combination of imidazolium and tetrahydrofuran moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

1,3-bis(oxolan-2-ylmethyl)imidazol-1-ium;formate

InChI

InChI=1S/C13H21N2O2.CH2O2/c1-3-12(16-7-1)9-14-5-6-15(11-14)10-13-4-2-8-17-13;2-1-3/h5-6,11-13H,1-4,7-10H2;1H,(H,2,3)/q+1;/p-1

InChI Key

XHCWXQGCQPKOKQ-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)CN2C=C[N+](=C2)CC3CCCO3.C(=O)[O-]

Origin of Product

United States

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